2-Chloro-4-(3-methylindol-1-yl)pyrimidine
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Overview
Description
2-Chloro-4-(3-methylindol-1-yl)pyrimidine is a heterocyclic compound that combines the structural features of both pyrimidine and indole. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methylindol-1-yl)pyrimidine typically involves the nucleophilic substitution reaction of 2,4-dichloropyrimidine with 3-methylindole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-methylindol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position of the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 2-substituted pyrimidine derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indolines.
Scientific Research Applications
2-Chloro-4-(3-methylindol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studying the biological activities of indole and pyrimidine derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular mechanisms.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-methylindol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Uniqueness
2-Chloro-4-(3-methylindol-1-yl)pyrimidine is unique due to the presence of both indole and pyrimidine moieties in its structure. This combination allows it to exhibit a wide range of biological activities and makes it a versatile building block in medicinal chemistry. The indole moiety is known for its role in various biological processes, while the pyrimidine ring is a common scaffold in many drugs .
Properties
Molecular Formula |
C13H10ClN3 |
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Molecular Weight |
243.69 g/mol |
IUPAC Name |
1-(2-chloropyrimidin-4-yl)-3-methylindole |
InChI |
InChI=1S/C13H10ClN3/c1-9-8-17(11-5-3-2-4-10(9)11)12-6-7-15-13(14)16-12/h2-8H,1H3 |
InChI Key |
CFCNETVFVJAGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
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